molecular formula C11H10ClN3O B7475358 N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide

N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide

Cat. No. B7475358
M. Wt: 235.67 g/mol
InChI Key: VTLQELQRUXVERD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide, also known as CPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPA is a pyrazole derivative that has been synthesized and studied for its ability to modulate the activity of certain ion channels in the brain.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide involves its ability to selectively inhibit the activity of ASIC1a. This inhibition results in a decrease in the influx of calcium ions into neurons, which in turn leads to a reduction in neuronal excitability. This reduction in excitability has been shown to have therapeutic effects in various animal models of neurological disorders, including pain, epilepsy, and ischemic stroke.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide are largely related to its ability to modulate the activity of ASIC1a. Studies have shown that N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide can reduce pain sensitivity in animal models of chronic pain, as well as reduce seizure activity in animal models of epilepsy. Additionally, N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to have neuroprotective effects in animal models of ischemic stroke, which suggests that it may have potential therapeutic applications in the treatment of stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide in lab experiments is its specificity for ASIC1a. This specificity allows researchers to study the effects of ASIC1a modulation on various physiological processes without the confounding effects of off-target effects. However, one limitation of using N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide is its relatively low potency, which may require higher concentrations to achieve significant effects.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide. One area of research is the development of more potent and selective ASIC1a inhibitors that may have greater therapeutic potential. Another area of research is the investigation of the effects of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide on other physiological processes, such as learning and memory. Additionally, the potential use of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide in combination with other drugs for the treatment of neurological disorders should be explored. Overall, the potential therapeutic applications of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide make it an exciting area of research for the future.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenyl hydrazine. This intermediate product is then reacted with ethyl chloroacetate to form ethyl 4-chlorophenylhydrazinecarboxylate. The final step involves the reaction of ethyl 4-chlorophenylhydrazinecarboxylate with acetic anhydride to form N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. One of the most promising applications of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide is its ability to modulate the activity of certain ion channels in the brain, specifically the acid-sensing ion channel 1a (ASIC1a). ASIC1a is a member of the ASIC family of ion channels that are involved in various physiological processes, including pain sensation, synaptic plasticity, and learning and memory.

properties

IUPAC Name

N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-9-2-4-10(5-3-9)14-11(16)8-15-7-1-6-13-15/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLQELQRUXVERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide

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